HIF-1α Protein Suppression Potency: ER-400583-00 vs. PX-478 (Cross-Study Comparison)
ER-400583-00 suppresses hypoxia-induced HIF-1α protein production in human U251 glioma cells with an IC50 of 3.7 nM [1]. The structurally distinct HIF-1α inhibitor PX-478 exhibits IC50 values of 3.9 nM in PC-3 prostate cancer cells and 4.0 nM in MCF-7 breast cancer cells under hypoxic conditions [2]. Although direct head-to-head data are not available, cross-study comparison indicates that ER-400583-00 achieves HIF-1α protein suppression at potency comparable to the leading reference inhibitor PX-478.
| Evidence Dimension | HIF-1α protein suppression IC50 |
|---|---|
| Target Compound Data | 3.7 nM (U251 human glioma cells) |
| Comparator Or Baseline | PX-478: 3.9 nM (PC-3 prostate cancer cells), 4.0 nM (MCF-7 breast cancer cells) |
| Quantified Difference | ER-400583-00 IC50 3.7 nM vs. PX-478 3.9-4.0 nM (within 1.05-1.08-fold; comparable potency) |
| Conditions | Hypoxic conditions (1% O2 or CoCl2 induction); U251 cells for ER-400583-00; PC-3 and MCF-7 cells for PX-478 |
Why This Matters
Placing ER-400583-00 among the most potent HIF-1α inhibitors available for preclinical research, enabling low-nanomolar target engagement in glioma models where hypoxia-driven progression is a key therapeutic challenge.
- [1] Okamoto K, Ito D, Miyazaki K, et al. Microregional antitumor activity of a small-molecule hypoxia-inducible factor 1 inhibitor. Int J Mol Med. 2012;29(4):541-9. View Source
- [2] Welsh SJ, Williams RR, Birmingham A, et al. The hypoxic inducible factor-1alpha inhibitor PX-478 induces apoptosis in HT-29 colon cancer cells through a p53-independent pathway. Mol Cancer Ther. 2004 Mar;3(3):233-44. View Source
